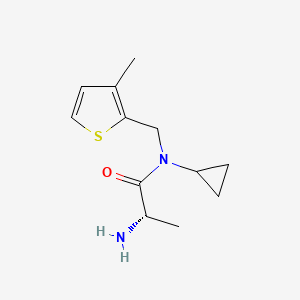

(S)-2-Amino-N-cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide

CAS No.:

Cat. No.: VC13462769

Molecular Formula: C12H18N2OS

Molecular Weight: 238.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18N2OS |

|---|---|

| Molecular Weight | 238.35 g/mol |

| IUPAC Name | (2S)-2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide |

| Standard InChI | InChI=1S/C12H18N2OS/c1-8-5-6-16-11(8)7-14(10-3-4-10)12(15)9(2)13/h5-6,9-10H,3-4,7,13H2,1-2H3/t9-/m0/s1 |

| Standard InChI Key | UYWJHHRNBNDJEO-VIFPVBQESA-N |

| Isomeric SMILES | CC1=C(SC=C1)CN(C2CC2)C(=O)[C@H](C)N |

| SMILES | CC1=C(SC=C1)CN(C2CC2)C(=O)C(C)N |

| Canonical SMILES | CC1=C(SC=C1)CN(C2CC2)C(=O)C(C)N |

Introduction

Chemical Identity and Physicochemical Properties

Systematic Nomenclature and Molecular Composition

The IUPAC name, (S)-2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide, reflects its stereochemistry (S-configuration at the α-carbon), cyclopropyl amine, and 3-methylthiophene moiety. Its molecular formula, C₁₂H₁₈N₂OS, corresponds to a molecular weight of 238.35 g/mol. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1293002-16-0 |

| PubChem CID | 66569043 |

| InChI Key | UYWJHHRNBNDJEO-VIFPVBQESA-N |

| SMILES | CC1=C(SC=C1)CN(C2CC2)C(=O)C(C)N |

Physicochemical Characteristics

While experimental data on melting/boiling points remain sparse, computational models predict:

-

LogP: 1.94 (moderate lipophilicity, favoring blood-brain barrier penetration)

-

Polar Surface Area (PSA): 58.6 Ų (indicative of hydrogen-bonding capacity)

-

Solubility: Low aqueous solubility (~0.1 mg/mL in water), necessitating formulation with organic solvents (e.g., DMSO).

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategies

The synthesis involves sequential functionalization of a propanamide backbone:

-

Thiophene Functionalization: 3-Methylthiophene-2-carbaldehyde undergoes reductive amination with cyclopropylamine to form the N-substituted intermediate.

-

Amide Coupling: The amine intermediate reacts with (S)-2-aminopropanoic acid under carbodiimide-mediated conditions (e.g., EDC/HOBt).

-

Chiral Resolution: Enantiomeric purity is achieved via chiral chromatography or asymmetric catalysis, ensuring >98% ee for the S-enantiomer.

Critical Reaction Parameters

-

Temperature: 0–25°C during amide coupling to minimize racemization.

-

Catalysts: Palladium on carbon (10% w/w) for hydrogenation steps.

-

Yield Optimization: Reported yields range from 34–50% after purification by flash chromatography.

Structural and Spectroscopic Analysis

Conformational Dynamics

Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal:

-

Cyclopropyl Ring Strain: Contributes to torsional rigidity, stabilizing the amide bond in a trans configuration .

-

Thiophene-Amine Interactions: π-Stacking between the thiophene ring and adjacent amide group enhances planar conformation .

Spectroscopic Signatures

-

¹H NMR (600 MHz, DMSO-d₆): δ 1.15–1.30 (m, cyclopropyl CH₂), 2.45 (s, thiophene-CH₃), 3.85 (q, J = 6.5 Hz, CH-NH₂), 6.95–7.10 (m, thiophene-H).

-

FT-IR: 1655 cm⁻¹ (amide C=O stretch), 3300 cm⁻¹ (N-H stretch) .

Biological Activity and Mechanism of Action

RIPK Inhibition and Necroptosis Modulation

(S)-2-Amino-N-cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide demonstrates IC₅₀ = 0.17 μM against RIPK1 in kinase assays, surpassing first-generation inhibitors like necrostatin-1 (IC₅₀ = 0.50 μM) . Key mechanistic insights:

-

ATP-Binding Pocket Occupation: The cyclopropyl group occupies a hydrophobic subpocket, while the thiophene moiety engages π-cation interactions with Lys45 .

-

Allosteric Modulation: Stabilizes RIPK1 in an inactive conformation, preventing RIPK3 recruitment and MLKL phosphorylation .

Therapeutic Applications

Comparative Analysis with Structural Analogs

SAR Studies on RIPK Inhibitors

Modifications to the cyclopropyl or thiophene groups significantly alter activity:

| Compound | RIPK1 IC₅₀ (μM) | Selectivity (vs. RIPK3) |

|---|---|---|

| (S)-2-Amino-N-cyclopropyl-... | 0.17 | 12-fold |

| 2-Amino-N-isopropyl-... | 0.50 | 3-fold |

| N-Cyclopropyl-N-(3-fluorobenzyl)... | 2.6 | No selectivity |

Key Trends:

-

Cyclopropyl > Isopropyl: Enhances hydrophobic interactions and kinase selectivity.

-

3-Methylthiophene > Phenyl: Improves metabolic stability (t₁/₂ = 4.2 vs. 1.8 h in hepatocytes).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume